![molecular formula C12H10ClN3O4S B228436 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as CTZ, is a compound that has shown potential in various scientific research applications. It is a thiazolylhydrazone derivative that has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, it has been suggested that 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been suggested that 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid may exert its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its potential for use in anticancer and anti-inflammatory therapies. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been shown to have low toxicity in animal models. However, one limitation of using 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One direction is to further investigate its mechanism of action, particularly in relation to its anticancer and anti-inflammatory activities. Another direction is to study its potential use in combination therapies with other anticancer or anti-inflammatory agents. Additionally, future research could focus on improving the solubility of 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in aqueous solutions to expand its potential use in lab experiments.
Métodos De Síntesis
There are different methods for synthesizing 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One of the methods involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-aldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then reacted with 2-bromoacetic acid to yield 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. Another method involves the reaction of 3-chloro-6-oxocyclohexa-2,4-dien-1-aldehyde with thiosemicarbazide in the presence of sodium acetate to yield the intermediate compound, which is then reacted with 2-bromoacetic acid to yield 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid.
Aplicaciones Científicas De Investigación
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has shown potential in various scientific research applications. It has been studied for its anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory activity, as it has been shown to reduce inflammation in animal models. Additionally, 2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been studied for its antioxidant activity, as it has been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
Fórmula molecular |
C12H10ClN3O4S |
|---|---|
Peso molecular |
327.74 g/mol |
Nombre IUPAC |
2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClN3O4S/c13-7-1-2-8(17)6(3-7)5-14-16-12-15-11(20)9(21-12)4-10(18)19/h1-3,5,9,14H,4H2,(H,18,19)(H,15,16,20)/b6-5- |
Clave InChI |
LUWZAITUHGQDEU-WAYWQWQTSA-N |
SMILES isomérico |
C1=CC(=O)/C(=C\NNC2=NC(=O)C(S2)CC(=O)O)/C=C1Cl |
SMILES |
C1=CC(=O)C(=CNNC2=NC(=O)C(S2)CC(=O)O)C=C1Cl |
SMILES canónico |
C1=CC(=O)C(=CNNC2=NC(=O)C(S2)CC(=O)O)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)
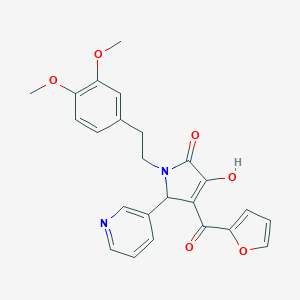

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
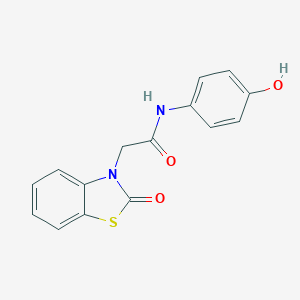
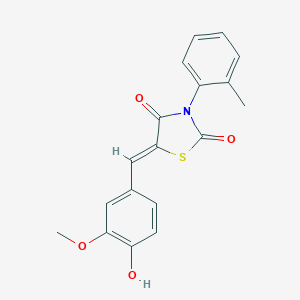
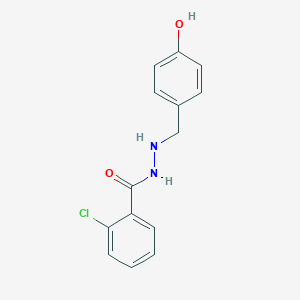
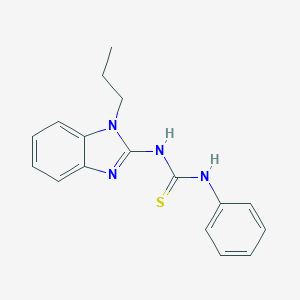
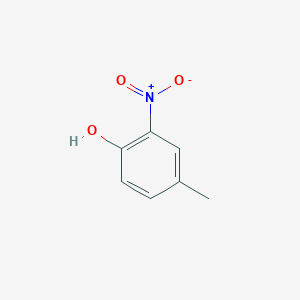
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
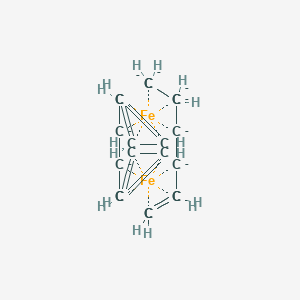
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)
![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)